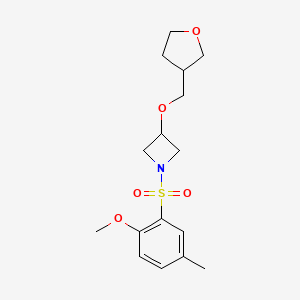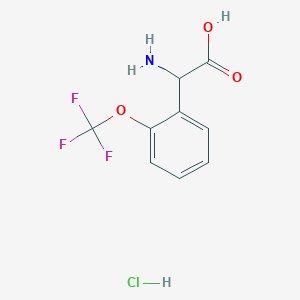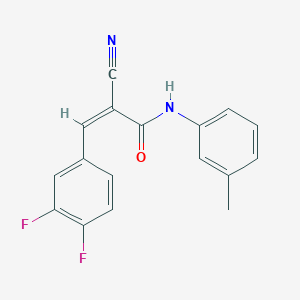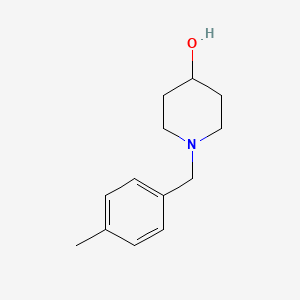
1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine is a useful research compound. Its molecular formula is C16H23NO5S and its molecular weight is 341.42. The purity is usually 95%.
BenchChem offers high-quality 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Azetidinones Derived from Dimer of Apremilast The synthesis of substituted azetidinones, including compounds related to "1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine," demonstrates significant biological and pharmacological potencies. These compounds, developed through the condensation and annulation processes, involve sulfonamide rings, highlighting their importance in medicinal chemistry due to their presence in several naturally occurring alkaloids. The study underscores the synthetic versatility and potential pharmacological applications of these heterocyclic motifs in drug design (Jagannadham et al., 2019).
Metal-Free Coupling for Saturated Heterocyclic Compounds In another study, a metal-free coupling process of saturated heterocyclic sulfonylhydrazones with boronic acids was developed. This innovative approach enables the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including azetidines, from their parent ketones. The methodology facilitates a simpler, two-step synthesis pathway that is of significant interest to the pharmaceutical industry for generating structurally diverse compounds (Allwood et al., 2014).
Gold(I)-Catalyzed Cascade Synthesis The gold(I)-catalyzed synthesis of 2,5-disubstituted pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives showcases a novel pathway for constructing complex heterocycles. This process, involving cyclization/nucleophilic substitution/elimination mechanisms, highlights the utility of gold catalysis in efficiently generating compounds with potential biological activities (Pertschi et al., 2017).
Docking Studies and Crystal Structure Analysis The study involving docking studies and crystal structure analysis of tetrazole derivatives, including compounds structurally related to the query chemical, demonstrates the importance of structural elucidation in understanding the interactions within biological systems. These insights are crucial for the rational design of molecules with enhanced efficacy and specificity for therapeutic targets (Al-Hourani et al., 2015).
Methylsulfonylated Polyketides Production Research on the production of methylsulfonylated polyketides by Neosartorya udagawae via exogenous addition of small molecules reveals the microbial ability to perform sulfonylation-like modifications. This study highlights the potential for discovering new bioactive compounds through microbial biosynthesis, utilizing DMSO as a sulfur source, which could lead to novel drug candidates with lipid-lowering activity (Yu et al., 2019).
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-3-(oxolan-3-ylmethoxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-3-4-15(20-2)16(7-12)23(18,19)17-8-14(9-17)22-11-13-5-6-21-10-13/h3-4,7,13-14H,5-6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOJMGWVQRKACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)OCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylbenzenesulfonyl)-3-[(oxolan-3-yl)methoxy]azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437868.png)

![Ethyl 2-[[7-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2437871.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2437875.png)


![Tert-butyl 2-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2437878.png)
![methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2437880.png)
![N-(benzo[d]thiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2437882.png)
![2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2437885.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol](/img/structure/B2437888.png)
![1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2437891.png)